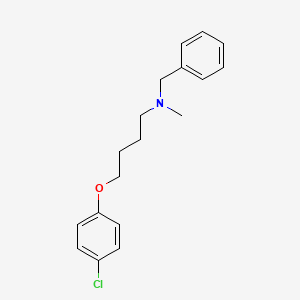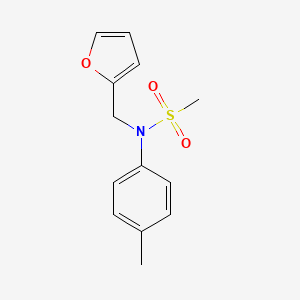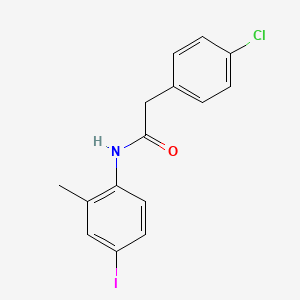
N-benzyl-4-(4-chlorophenoxy)-N-methyl-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(4-chlorophenoxy)-N-methyl-1-butanamine is a synthetic compound that belongs to the family of phenethylamines. It is commonly known as benzylchlorophenethylamine or 4-CBC. This compound has gained significant attention in the scientific community due to its potential as a research chemical.
Wirkmechanismus
The exact mechanism of action of N-benzyl-4-(4-chlorophenoxy)-N-methyl-1-butanamine is not fully understood. However, it is believed to act as a dopamine and serotonin receptor agonist, which leads to an increase in the release of these neurotransmitters. It is also believed to act as a monoamine oxidase inhibitor, which leads to an increase in the levels of dopamine, serotonin, and other monoamines in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, which leads to an increase in mood and motivation. It has also been shown to increase heart rate, blood pressure, and body temperature. Furthermore, it has been shown to have anxiogenic and hallucinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-(4-chlorophenoxy)-N-methyl-1-butanamine has several advantages for lab experiments. It has a high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the effects of these neurotransmitters. It is also relatively easy to synthesize, which makes it more accessible than other research chemicals. However, it also has limitations. It has been shown to have toxic effects on cells in vitro, which limits its use in certain types of experiments. Furthermore, its hallucinogenic effects make it difficult to use in behavioral studies.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-4-(4-chlorophenoxy)-N-methyl-1-butanamine. One direction is to further explore its potential as a dopamine and serotonin receptor agonist. Another direction is to study its potential as a monoamine oxidase inhibitor. Additionally, it could be studied for its potential as a treatment for depression, anxiety, and other psychiatric disorders. Finally, its toxic effects on cells could be further explored to determine its safety for use in various types of experiments.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential as a research chemical. Its high affinity for dopamine and serotonin receptors makes it a useful tool for studying the effects of these neurotransmitters. However, its toxic effects on cells and hallucinogenic effects limit its use in certain types of experiments. Further research is needed to fully understand its mechanism of action and potential as a treatment for psychiatric disorders.
Synthesemethoden
The synthesis of N-benzyl-4-(4-chlorophenoxy)-N-methyl-1-butanamine involves the reaction of 4-chlorophenol with benzylmagnesium chloride to form benzyl 4-chlorophenyl ether. This intermediate is then reacted with methylamine to form N-methylbenzyl 4-chlorophenyl ether. Finally, the N-methylbenzyl 4-chlorophenyl ether is reacted with butylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(4-chlorophenoxy)-N-methyl-1-butanamine has been used in various scientific research applications. It has been studied for its potential as a selective dopamine receptor agonist and has been shown to have a high affinity for the D1 and D2 dopamine receptors. It has also been studied for its potential as a serotonin receptor agonist and has been shown to have a high affinity for the 5-HT2A and 5-HT2B serotonin receptors. Furthermore, it has been studied for its potential as a monoamine oxidase inhibitor (MAOI).
Eigenschaften
IUPAC Name |
N-benzyl-4-(4-chlorophenoxy)-N-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-20(15-16-7-3-2-4-8-16)13-5-6-14-21-18-11-9-17(19)10-12-18/h2-4,7-12H,5-6,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZMDKXLWIGDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC1=CC=C(C=C1)Cl)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-6-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B5026869.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026873.png)

![N-(2-chlorophenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5026902.png)
![2-(4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5026916.png)
![2-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5026922.png)
![ethyl (5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5026959.png)
![(5-{3-ethoxy-4-[(3-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5026961.png)
![2-(3-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5026964.png)
![N-[3-(dimethylamino)propyl]-N-(1,5-dimethyl-4-hexen-1-yl)acetamide](/img/structure/B5026977.png)
![{7-[(diethylamino)carbonyl]-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl}acetic acid](/img/structure/B5026986.png)


![4-(2-chloro-5-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5026996.png)